Diethylaluminum chloride
Description
Historical Context and Significant Discoveries
The story of diethylaluminum chloride is intrinsically linked to the broader development of organoaluminum chemistry and the revolutionary advances in polymer science that characterized the mid-20th century.
Genesis of Organoaluminum Chemistry and Early Industrial Applications
The first organoaluminum compound was discovered in 1859, but the field remained relatively obscure until the groundbreaking work of Karl Ziegler and his colleagues in the 1950s. wikipedia.orgchemeurope.comnumberanalytics.com Ziegler's discovery of a direct synthesis for trialkylaluminum compounds was a pivotal moment, unlocking the potential of these reactive molecules. wikipedia.orgchemeurope.com This breakthrough laid the groundwork for their application in catalytic olefin polymerization, a discovery of such magnitude that it earned Ziegler the Nobel Prize. wikipedia.orgmpg.de Early industrial applications of organoaluminum compounds, including the Ziegler process (also known as the Ziegler-Alfol synthesis), focused on producing fatty alcohols from ethylene (B1197577). wikipedia.org This process demonstrated the unique ability of organoaluminum compounds to oligomerize ethylene, a key reaction that would become central to the development of polyolefin production. wikipedia.org
This compound in Ziegler-Natta Catalysis: A Foundational Discovery
A landmark discovery in polymer chemistry occurred in 1953 when Karl Ziegler found that a combination of titanium tetrachloride (TiCl₄) and this compound acted as a highly effective catalyst for the polymerization of ethylene at room temperature and atmospheric pressure. nih.govwikipedia.orgresearchgate.net This catalyst system, later refined and expanded upon by Giulio Natta for the polymerization of propylene (B89431), became known as the Ziegler-Natta catalyst. nih.govwikipedia.org This discovery was revolutionary, enabling the production of high-density polyethylene (B3416737) (HDPE) with linear, unbranched chains, a significant improvement over existing materials. nih.govpolifaces.de The collaboration and individual contributions of Ziegler and Natta in this field were recognized with the Nobel Prize in Chemistry in 1963. nih.govwikipedia.org this compound's role as a co-catalyst is critical; it activates the transition metal center (titanium) and helps to control the molecular weight of the resulting polymer. tuodaindus.comresearchgate.net
Evolution of Catalyst Systems and the Enduring Role of this compound
Since the initial discovery, Ziegler-Natta catalyst systems have undergone significant evolution through several generations of development. uni-pannon.hu The first-generation catalysts, like the one discovered by Ziegler, consisted of a transition metal compound and an organoaluminum co-catalyst such as this compound. core.ac.uk The second generation, developed in the 1970s, introduced magnesium chloride (MgCl₂) as a support for the titanium tetrachloride catalyst, which dramatically increased the catalyst's activity and stereospecificity. uni-pannon.hucore.ac.uk Subsequent generations have continued to refine the catalyst system, often involving the use of internal and external electron donors to achieve even greater control over the polymerization process. uni-pannon.hu
Despite these advancements, which include the development of metallocene and other single-site catalysts, this compound and other organoaluminum compounds remain vital components in many Ziegler-Natta systems. researchgate.netcore.ac.ukresearchgate.net They are used not only as primary co-catalysts but also in combination with other aluminum alkyls, like triethylaluminum (B1256330) (TEA), to modulate catalyst activity and polymer properties. ketjen.comresearchgate.net The enduring role of DEAC is a testament to its effectiveness and versatility in the complex chemistry of olefin polymerization. tuodaindus.comnouryon.com
Scope and Relevance in Contemporary Chemical Science
The utility of this compound extends far beyond its historical role in polymerization. It continues to be a subject of academic inquiry and a valuable tool in modern synthetic chemistry.
Fundamental Insights into Organoaluminum Reactivity and Bonding
Organoaluminum compounds like DEAC exhibit fascinating structural and bonding characteristics that are of fundamental interest to chemists. wikipedia.org They are electron-deficient molecules and, as a result, are strong Lewis acids. wikipedia.orgchemeurope.com This Lewis acidity is a key driver of their reactivity. chemeurope.com The aluminum-carbon bond is highly polarized, which, along with the Lewis acidic nature of the aluminum center, governs the chemical behavior of these compounds. researchgate.net
The tendency of organoaluminum compounds to form dimers and higher-order oligomers, with bridging alkyl or halide groups, is another area of active study. wikipedia.orgwikipedia.org In the case of this compound, the dimer features bridging chloride atoms, with the aluminum centers adopting a tetrahedral geometry. wikipedia.org Computational studies have provided deeper insights into the electronic structures and bonding of these and other organoaluminum species, helping to explain their reactivity and role in catalysis. researchgate.netresearchgate.net
Interdisciplinary Research Avenues Involving this compound
This compound's reactivity makes it a valuable reagent in a wide array of chemical transformations, leading to its use in various interdisciplinary research areas. Its applications in organic synthesis are extensive, where it can function as an alkylating agent, a Lewis acid catalyst for reactions like the Diels-Alder and ene reactions, and even as a proton scavenger. tuodaindus.comwikipedia.orgacs.org
Its utility extends to the synthesis of fine chemicals and pharmaceutical intermediates. tuodaindus.com For instance, it has been used in the synthesis of precursors for lanthanide/aluminum catalysts for diene polymerization and as a co-initiator in the cationic polymerization of isobutylene (B52900). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Furthermore, DEAC is employed in the synthesis of other organometallic intermediates that are essential for producing agrochemicals and specialty materials. tuodaindus.com Research continues to uncover new applications for this versatile compound, including its use in the preparation of metal-organic frameworks (MOFs) and in novel cycloaddition and reduction sequences. d-nb.inforesearchgate.net
Methodological Approaches to Studying this compound
The elucidation of the role of this compound in chemical reactions necessitates a combination of sophisticated analytical techniques and theoretical calculations. These methods provide insights into the structure of transient intermediates, the nature of active catalytic species, and the energetic profiles of reaction pathways.
Spectroscopic Characterization Techniques in Mechanistic Elucidation
Spectroscopic methods are indispensable tools for probing the structural and dynamic aspects of reactions involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, have been pivotal in understanding its mechanistic details.
Dynamic ¹H and ¹³C NMR spectroscopy has been effectively used to study the mechanism of the cycloalumination of olefins in the presence of Cp₂ZrCl₂ and triethylaluminum, where DEAC plays a role in transmetallation stages. researchgate.net For instance, in the reaction of zirconacyclopentane with this compound and an excess of triethylaluminum, dynamic NMR spectra at varying temperatures have helped in identifying unstable bimetallic intermediates. researchgate.net ¹H NMR has also been employed to follow the kinetics of reactions, such as the hydrogenation of norbornadienes mediated by DEAC, by monitoring the changes in the spectra over time. researchgate.netresearchgate.net Furthermore, NMR studies have been crucial in characterizing the complexes formed between DEAC and N-acyloxazolidinones. acs.org
Infrared (IR) spectroscopy is another powerful technique for studying the interactions of DEAC. It has been used to experimentally investigate the reactions of this compound with silica (B1680970) gel, revealing that the reaction proceeds primarily through the cleavage of the Al-C bond rather than the Al-Cl bond. acs.orgnih.gov This technique helps in identifying the surface species formed, such as bridged (Si(s)−O)₂−AlCl species when DEAC reacts with silica gel pretreated with hexamethyldisilazane (B44280) (HMDZ). acs.orgnih.gov IR spectroscopy has also been applied to study the products of cationic polymerization of dicyclopentadiene (B1670491) initiated by a catalytic system containing DEAC. researchgate.net
X-ray crystallography provides definitive structural information about stable DEAC complexes and pre-catalyst structures. For example, single-crystal X-ray diffraction has been used to characterize the structure of a DEAC-pretreated chromium-based catalyst supported on a metal-organic framework (MOF), revealing the formation of a Cr-ethyl active site. osti.govacs.orgrsc.org This technique has also been instrumental in determining the crystal structure of various organoaluminum complexes, including those with bridging ethyl or halide groups, which is crucial for understanding their reactivity. acs.orgresearchgate.netscispace.com The stereochemical outcome of Diels-Alder reactions promoted by DEAC has been confirmed through X-ray crystallographic analysis of the resulting products. rsc.org
Table 1: Spectroscopic Techniques for DEAC Mechanistic Studies
| Spectroscopic Technique | Application in DEAC Research | Key Findings | References |
|---|---|---|---|
| NMR Spectroscopy | Elucidation of reaction mechanisms, kinetic studies, characterization of complexes. | Identification of unstable bimetallic intermediates in cycloalumination reactions. researchgate.net Monitoring of reaction kinetics in hydrogenation. researchgate.netresearchgate.net Characterization of DEAC-N-acyloxazolidinone complexes. acs.org | researchgate.netresearchgate.netresearchgate.netacs.org |
| IR Spectroscopy | Study of surface reactions and polymerization products. | Revealed preferential Al-C bond cleavage in reactions with silica. acs.orgnih.gov Identification of surface-bound aluminum species. acs.orgnih.gov Characterization of polydicyclopentadiene. researchgate.net | acs.orgnih.govresearchgate.net |
| X-ray Crystallography | Determination of the precise 3D structure of catalysts and complexes. | Confirmed the formation of a Cr-ethyl active site in a MOF-supported catalyst. osti.govacs.orgrsc.org Determined the structure of various organoaluminum complexes. acs.orgresearchgate.netscispace.com Confirmed stereochemistry in Diels-Alder reactions. rsc.org | osti.govacs.orgrsc.orgacs.orgresearchgate.netscispace.comrsc.org |
Computational Chemistry and Theoretical Modeling of Reaction Pathways
In conjunction with experimental techniques, computational chemistry and theoretical modeling have become essential for a deeper understanding of the reaction pathways involving this compound. Density Functional Theory (DFT) is a prominent computational method used in this context.
DFT calculations have been employed to model the reaction of DEAC with silica surfaces. doi.org These theoretical studies complement experimental findings by providing energetic details of different reaction pathways. For instance, computational studies on the reaction of methylaluminum dichloride (a related compound) with a silica model showed that while the cleavage of the Al-Cl bond is kinetically slightly favored, the cleavage of the Al-C bond is strongly thermodynamically favored, which is consistent with experimental observations for DEAC. acs.orgnih.gov The calculations also indicated that the reaction of the monomeric form of the aluminum compound is energetically more favorable than the dimeric form. acs.orgnih.gov
Theoretical modeling has also been used to investigate the role of DEAC as a co-catalyst in polymerization reactions. researchgate.net DFT simulations can help in understanding the interactions between the catalyst, co-catalyst, and monomers, providing insights into the nature of the active sites and the factors influencing catalytic activity and stereoselectivity. researchgate.net Furthermore, computational approaches are being developed to systematically discover new multicomponent reactions where reagents like DEAC can be utilized. chemrxiv.orgnih.gov These methods use a network of known reaction mechanisms to predict novel reaction sequences and conditions. chemrxiv.orgnih.gov
Table 2: Computational Approaches for Studying DEAC
| Computational Method | Application in DEAC Research | Key Findings | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways, understanding co-catalyst role. | Showed thermodynamic preference for Al-C bond cleavage over Al-Cl bond cleavage on silica surfaces. acs.orgnih.gov Modeled the grafting of DEAC on silica. doi.org Provided insights into the active sites in polymerization catalysis. researchgate.net | acs.orgnih.govdoi.orgresearchgate.net |
| Algorithmic Reaction Discovery | Predicting new multicomponent reactions involving DEAC. | Identified DEAC as a potential reagent in computationally designed reaction sequences. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Triethylaluminum | |
| Zirconacyclopentane | |
| Hexamethyldisilazane | |
| Dicyclopentadiene | |
| N-acyloxazolidinone | |
| Methylaluminum dichloride | |
| Cyclopentadiene (B3395910) | |
| Norbornadiene |
Structure
2D Structure
Properties
IUPAC Name |
chloro(diethyl)alumane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlCl | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5026592 | |
| Record name | Aluminum, chlorodiethyl- | |
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Molecular Weight |
120.56 g/mol | |
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Physical Description |
Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |
| Record name | Aluminum, chlorodiethyl- | |
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| Record name | Chlorodiethylaluminum | |
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Boiling Point |
208 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
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Flash Point |
-23 °C (closed cup) | |
| Record name | CHLORODIETHYLALUMINUM | |
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Density |
0.9709 @ 25 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
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Vapor Pressure |
0.17 [mmHg], 0.210 Torr @ 25 °C | |
| Record name | Chlorodiethylaluminum | |
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| Record name | CHLORODIETHYLALUMINUM | |
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Color/Form |
Colorless liquid | |
CAS No. |
96-10-6 | |
| Record name | Diethylaluminum chloride | |
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| Record name | Chlorodiethylaluminum | |
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| Record name | Aluminum, chlorodiethyl- | |
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| Record name | Diethylaluminium chloride | |
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| Record name | DIETHYLALUMINUM CHLORIDE | |
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| Record name | CHLORODIETHYLALUMINUM | |
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Melting Point |
-74 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
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Synthesis and Purity in Academic Investigations
Synthetic Methodologies for Diethylaluminum Chloride
The preparation of this compound can be accomplished on both large industrial scales and smaller, more controlled laboratory settings. The choice of method often depends on the desired quantity, purity, and available starting materials.
Industrial Scale Preparations and Process Optimization
On an industrial scale, this compound is often produced through several established methods that are optimized for yield and cost-effectiveness. These include redistribution reactions and reductions. wikipedia.org
One common industrial route involves the reaction of triethylaluminium with hydrochloric acid: (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ wikipedia.org
Another significant method is the redistribution, or reproportionation, reaction between triethylaluminium and aluminum trichloride (B1173362): 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl wikipedia.org
Ethylaluminium sesquichloride, a substance with the formula (C₂H₅)₃Al₂Cl₃, is also a key intermediate. It can be reduced with sodium to yield DEAC: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl wikipedia.org
Furthermore, DEAC can be prepared by heating aluminum trichloride with an ethyl-zinc halide in an inert hydrocarbon solvent, followed by distillation of the product. google.com
Table 1: Industrial Synthesis Methods for this compound
| Reaction Name | Reactants | Product | Byproducts |
| Hydroalumination | Triethylaluminium, Hydrochloric Acid | This compound | Ethane |
| Redistribution | Triethylaluminium, Aluminum trichloride | This compound | None |
| Reduction | Ethylaluminium sesquichloride, Sodium | This compound | Aluminum, Sodium chloride |
| Halide Exchange | Ethyl-zinc halide, Aluminum trichloride | This compound | Zinc halide |
Laboratory Scale Synthesis and Refinement Techniques
In a laboratory setting, this compound can be synthesized using methods that allow for greater control over purity. A typical laboratory preparation involves the reaction of aluminum turnings with ethyl chloride in an autoclave, which initially yields ethylaluminum dichloride. chemistry-chemists.com This product can then be subject to disproportionation. chemistry-chemists.com
Refinement is a critical step in laboratory synthesis to obtain high-purity DEAC. Fractional distillation under reduced pressure (e.g., 50-100 torr) in a dry nitrogen atmosphere is a common technique for purification. chemistry-chemists.com For related compounds like diethylaluminum bromide, which can be difficult to separate by simple distillation, alternative methods are employed, such as reducing the corresponding dibromide with a magnesium-aluminum alloy. chemistry-chemists.com These techniques underscore the importance of removing byproducts and unreacted starting materials to achieve a high-purity final product suitable for sensitive research applications. One-pot syntheses, such as the Friedel-Crafts acylation of indole (B1671886) using DEAC, demonstrate its utility in gram-scale laboratory reactions that require high yields and simple product isolation. thieme-connect.com
Purity Assessment and Impact on Research Outcomes
The purity of this compound is paramount, as trace impurities can significantly alter its reactivity and performance, particularly in catalysis.
Analytical Techniques for High-Purity this compound
Ensuring the high purity (often ≥99.0%) of this compound requires rigorous analytical testing. tuodaindus.com Common impurities in DEAC include triethylaluminium, ethylaluminium dichloride, and ethylaluminium chloro-ethoxide, which typically constitute a small percentage of the total volume. tuodaindus.comdss.go.th
A variety of analytical techniques are employed to quantify the active alkylaluminum content and identify impurities:
Titration Methods: Iodimetric titration is a classic method used for the analysis of organoaluminum compounds. dss.go.th More modern techniques include gasometric titration, which has been developed to quantify active alkylaluminum content with good precision and reproducibility, offering a simpler and less expensive alternative to other methods. researchgate.net
Spectroscopic and Chromatographic Methods: While not detailed in the provided context, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are standard for characterizing organometallic compounds and identifying impurities.
Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides highly accurate quantification of the aluminum content, serving as a benchmark for other methods like gasometric titration. researchgate.net
Commercial suppliers perform comprehensive analyses on each batch to ensure it meets strict specifications, providing a Certificate of Analysis that details the purity and levels of key components. tuodaindus.com
Table 2: Analytical Techniques for this compound Purity Assessment
| Analytical Technique | Purpose | Detected Species/Parameter |
| Iodimetric Titration | Quantification of organoaluminum compounds. dss.go.th | Total aluminum alkyls |
| Gasometric Titration | Quantification of active alkyl content. researchgate.net | Active methylaluminum/ethylaluminum species |
| ICP-MS | Precise elemental analysis. researchgate.net | Total aluminum concentration |
| Quality Control Testing | Verification of product specifications. tuodaindus.com | Purity (e.g., ≥99.0%), appearance, density |
Influence of Impurities on Catalytic Performance and Reaction Selectivity
Impurities in this compound can act as poisons to a catalyst, irreversibly binding to active sites and reducing or eliminating their efficacy. catalysis.blog In Ziegler-Natta polymerization, where DEAC is a common co-catalyst, the nature and concentration of alkylaluminum species have a profound impact on the catalytic system's performance. researchgate.netdatahorizzonresearch.com
Research has shown that the polymerization activity, average molar mass of the resulting polymer, and the shape of activity-time profiles are strongly dependent on the specific alkylaluminum used as a co-catalyst. researchgate.net For instance, in butene-1 polymerization with a MgCl₂-supported TiCl₄ catalyst, the catalytic activity was observed to be higher with triethylaluminium (TEA) compared to DEAC. researchgate.net
The presence of other alkylaluminums, which can be viewed as impurities or as components of a mixed activator system, significantly influences reaction outcomes. Studies on ethylene (B1197577)/1-hexene copolymerization using mixed activators have demonstrated these effects. mdpi.com
Table 3: Influence of Alkylaluminum Activator Composition on Ethylene/1-Hexene Copolymerization
| Activator(s) | Catalytic Activity (kg PE/mol Ti·h) | 1-Hexene Insertion (mol%) |
| TEA | 1500 | 1.1 |
| DEAC | 900 | 0.8 |
| TnHA | 1200 | 1.8 |
| TEA + DEAC | 1700 | Not specified |
| TEA + TnHA | 1800 | Not specified |
| TEA + DEAC + TnHA | 2000 | Not specified |
This table is based on findings from studies on mixed activators in ethylene/1-hexene copolymerization and illustrates the significant impact of activator composition on catalytic performance. TEA: Triethylaluminium, TnHA: Tri-n-hexylaluminum. mdpi.com
The data shows that mixtures of alkylaluminums can lead to higher catalytic activity than the individual components alone. mdpi.com Furthermore, the composition of co-catalysts can affect comonomer incorporation and the molecular weight of the resulting polymer. researchgate.net This highlights that even small variations in the composition of the this compound reagent, whether from impurities or intentional mixing, can be a critical parameter in controlling the properties of the final polymer product. researchgate.netmdpi.com
Mechanistic Principles of Diethylaluminum Chloride in Catalysis
Role as a Lewis Acid in Organic Transformations
As a potent Lewis acid, diethylaluminum chloride is widely employed in organic synthesis to catalyze a range of important reactions. wikipedia.orgsigmaaldrich.com Its electron-deficient aluminum center readily accepts electron pairs from other molecules, thereby activating them for subsequent transformations.
Activation of Carbonyls and Unsaturated Systems
DEAC's Lewis acidity allows it to coordinate with the oxygen atom of carbonyl groups (C=O) in aldehydes and ketones. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation is a key principle in reactions such as aldol (B89426) condensations and Friedel-Crafts acylations. jsmochem.comguidechem.com
Similarly, DEAC can activate α,β-unsaturated carbonyl compounds. By complexing with the carbonyl oxygen, it enhances the compound's reactivity as a dienophile in cycloaddition reactions. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the unsaturated system, facilitating reactions with dienes. wikipedia.orgresearchgate.net
Catalysis of Diels-Alder and Ene Reactions
This compound is a well-established catalyst for the Diels-Alder reaction, a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgchempedia.info By activating the dienophile, typically an α,β-unsaturated carbonyl compound, DEAC significantly accelerates the reaction rate and can enhance both regioselectivity and stereoselectivity. wikipedia.orglibretexts.org Lewis acid catalysis, in general, can increase the endo:exo diastereomeric ratio in these reactions. For instance, the uncatalyzed reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674) yields an endo:exo ratio of 82:12, whereas the catalyzed reaction with an aluminum chloride species can increase this ratio to 99:1. libretexts.org
DEAC also catalyzes the Ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and an electron-deficient multiple bond (the enophile). wikipedia.orgwikipedia.org Lewis acids like DEAC coordinate to carbonyl-containing enophiles, activating them and allowing the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org The mechanism for Lewis acid-catalyzed ene reactions can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org
Stereoselective Catalysis and Asymmetric Synthesis
The Lewis acidic nature of this compound is harnessed in stereoselective catalysis. When used in conjunction with chiral ligands, DEAC can form chiral Lewis acid complexes. These complexes create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other.
For example, chiral aluminum catalysts prepared from DEAC and biaryl ligands have been shown to be effective in promoting asymmetric Diels-Alder reactions, achieving high enantiomeric excess (ee). mdpi.com This approach is crucial for the synthesis of optically active molecules, which is of paramount importance in the pharmaceutical industry. DEAC can also be used in the synthesis of Lewis acid-base bifunctional asymmetric catalysts for reactions like the cyanosilylation of aldehydes and the Strecker reaction. sigmaaldrich.com
Co-catalytic Function in Polymerization Processes
Beyond its role as a primary Lewis acid catalyst, DEAC is a vital co-catalyst in coordination polymerization, most notably in Ziegler-Natta systems for the production of polyolefins. wikipedia.orgwikipedia.org
This compound in Ziegler-Natta Systems for Polyolefin Production
Ziegler-Natta catalysts, which earned their discoverers the Nobel Prize in Chemistry in 1963, revolutionized the polymer industry. wikipedia.orgmdpi.com These systems typically consist of a transition metal compound (from Group IV-VIII, e.g., titanium tetrachloride, TiCl₄) and an organometallic co-catalyst, frequently an organoaluminum compound like DEAC. wikipedia.orgscienceinfo.comlibretexts.org This combination is highly effective for the polymerization of alpha-olefins such as ethylene (B1197577) and propylene (B89431). wikipedia.orgmdpi.comscienceinfo.com
The use of DEAC as a co-catalyst with TiCl₄ can lead to high yields of isotactic polymer, ranging from 90 to 95%. pcbiochemres.com The ratio of DEAC to the titanium component can significantly influence the catalytic activity and the structure of the resulting polymer. bohrium.comresearchgate.net
| Catalyst System Component | Function | Resulting Polymer Property |
| Titanium Tetrachloride (TiCl₄) | Main catalyst (pre-catalyst) | Forms the active sites for polymerization |
| This compound (DEAC) | Co-catalyst / Activator | Alkylates and reduces the transition metal center |
| Magnesium Chloride (MgCl₂) | Support (in heterogeneous catalysts) | Increases catalyst activity and stereoselectivity |
Activation of Transition Metal Centers
The primary role of this compound in a Ziegler-Natta system is to activate the transition metal pre-catalyst, such as titanium tetrachloride. scienceinfo.comlibretexts.org The activation process involves several key steps:
Alkylation: DEAC alkylates the titanium center by transferring one of its ethyl groups to the titanium atom. This replaces a chloride ligand on the titanium, forming a titanium-carbon bond. askfilo.comyoutube.com
Reduction: The organoaluminum compound reduces the transition metal to a lower oxidation state (e.g., from Ti(IV) to Ti(III)), which is essential for catalytic activity. askfilo.com
Formation of Active Sites: This reaction between the catalyst and co-catalyst leads to the formation of the catalytically active species. These active sites are typically located on the surface of the catalyst crystallites and possess an empty orbital on the titanium atom, which is necessary for the coordination of the olefin monomer. scienceinfo.comlibretexts.orgaskfilo.com
Once the monomer coordinates to the activated titanium center, it undergoes insertion into the titanium-carbon bond, initiating the growth of the polymer chain. askfilo.com The stereochemistry of the polymer is influenced by the steric environment around the active site, a factor that can be modulated by components like DEAC. rsc.org
This compound in Metallocene Catalysis
While methylaluminoxane (B55162) (MAO) is the predominant co-catalyst for activating metallocene catalysts, this compound has been utilized in certain metallocene-based systems, often in combination with other activators or with specific types of metallocenes.
In some instances, DEAC can function as a scavenger for impurities that would otherwise deactivate the metallocene catalyst. Its role can be more nuanced in specific catalytic systems. For example, in ethylene polymerization using certain N-Heterocyclic carbene silver complexes, DEAC as a co-catalyst showed much lower activity compared to modified methylaluminoxane (MMAO). tandfonline.com The lower Lewis acidic character of DEAC compared to MAO is considered a possible reason for this reduced activity. tandfonline.com
In phenoxyimine titanium complexes, the combination of the complex and the co-catalyst significantly affects the catalytic activity and polymer properties. While some complexes are highly active with MAO, their activity with DEAC can be substantially different, with at least one reported complex being inactive when activated with DEAC. d-nb.info
This compound in Cationic Polymerization
This compound is a well-established co-initiator for the cationic polymerization of various monomers, most notably isobutylene (B52900) and isoprene (B109036). In these systems, DEAC acts as a Lewis acid that activates an initiator, typically an alkyl halide, to generate a carbocation that initiates the polymerization.
The cationic polymerization of isoprene using an alkyl halide/Et₂AlCl initiating system has been studied extensively. tandfonline.com It has been demonstrated that the use of a tertiary alkyl halide in conjunction with DEAC allows for the synthesis of fully soluble, solid thermoplastic polymers. tandfonline.com The nature of the alkyl halide, the ratio of alkyl halide to DEAC, the polymerization duration, and the temperature all have a dramatic effect on the unsaturation, molecular weight, and polydispersity of the resulting polymers. tandfonline.combsu.by The mechanism involves the formation of a carbocation from the alkyl halide, which then initiates the polymerization of the monomer. DEAC plays a crucial role in stabilizing the growing carbocationic chain end as a counter-ion.
This compound in Diene Polymerization
This compound is also a key component in catalyst systems for the polymerization of conjugated dienes such as butadiene and isoprene, leading to the production of synthetic rubbers with controlled microstructures.
In the context of Ziegler-Natta type catalysis for diene polymerization, DEAC is often used in combination with transition metal compounds. For instance, in the copolymerization of isoprene and butadiene with a TiCl₄/MgCl₂-alkylaluminum catalyst system, various alkylaluminums, including DEAC, have been investigated. epa.gov The choice of alkylaluminum affects the catalytic activity, the number of active centers, the incorporation of butadiene, and the trans-1,4 stereoselectivity of the resulting copolymer. epa.gov
In the cationic polymerization of dienes, as mentioned previously, DEAC acts as a co-initiator. For example, the cationic polymerization of butadiene in the presence of a DEAC-allyl chloride initiating system allows for the synthesis of fully soluble thermoplastic polymers with reduced unsaturation. researchgate.net Furthermore, DEAC is a component in some industrial catalyst systems for the production of high molar mass polyisoprene, such as the Goodyear Tire Company's ternary catalyst system composed of a neodymium complex, a co-catalyst, and a halide donor like DEAC. acs.org
Reaction Mechanisms in Organic Synthesis
This compound (DEAC) is a versatile organoaluminum compound that plays a significant role as a Lewis acid and alkylating agent in a variety of organic transformations. Its utility stems from the electron-deficient nature of the aluminum center, which allows it to activate substrates and facilitate key bond-forming events. This section explores the mechanistic principles of this compound in several fundamental reaction types.
Alkylation Reactions and C-C Bond Formation
This compound is extensively utilized as an alkylating agent in fine chemical and pharmaceutical synthesis, where its specific reactivity enables selective carbon-carbon bond formation. tuodaindus.com As a potent Lewis acid, DEAC can activate substrates, while also serving as a source of an ethyl nucleophile.
The mechanism of DEAC-mediated alkylation often involves the coordination of the aluminum center to a leaving group on the electrophile, which enhances its reactivity. The organoaluminum reagent can then either transfer an ethyl group or facilitate the addition of another nucleophile. This controlled reactivity is particularly advantageous for substrates with sensitive functional groups. tuodaindus.com In a specific industrial application, the use of DEAC in a key alkylation step for a pharmaceutical intermediate resulted in 96% regioselectivity and a 19% higher yield compared to alternative methods, demonstrating its efficiency and selectivity. tuodaindus.com
| Reaction Type | Role of this compound (DEAC) | Key Mechanistic Feature | Industrial Relevance |
|---|---|---|---|
| Ziegler-Natta Polymerization | Co-catalyst | Alkylation of transition metal center to form the active catalyst site. | Production of polyolefins. wikipedia.org |
| Fine Chemical Synthesis | Alkylation Agent / Lewis Acid | Activation of substrates and selective transfer of alkyl groups. tuodaindus.com | Synthesis of pharmaceutical intermediates. tuodaindus.com |
| Tandem Oligomerization/Alkylation | Co-catalyst / Alkylating Agent | Facilitates formation of active nickel centers for subsequent Friedel-Crafts alkylation. researchgate.net | Petrochemical catalysis. tuodaindus.com |
Reformatsky Reaction and Aldol Synthesis Applications
While the classic Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters, the role of Lewis acids in similar transformations is well-established. wikipedia.orgbyjus.com this compound, though not a traditional reagent in the Reformatsky reaction itself, is widely employed in related aldol condensation reactions. guidechem.com
In aldol-type reactions, the primary mechanistic role of DEAC is to function as a Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde or ketone substrate. This coordination polarizes the carbon-oxygen double bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an enolate or other carbon nucleophile.
The general mechanism proceeds as follows:
Activation of Carbonyl: DEAC coordinates to the oxygen atom of the carbonyl compound (e.g., an aldehyde).
Nucleophilic Attack: An enolate attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a tetracoordinate aluminum aldolate intermediate.
Workup: Subsequent aqueous workup protonates the alkoxide to yield the final β-hydroxy carbonyl compound.
The use of a Lewis acid like DEAC can influence the stereochemical outcome of the reaction, offering a degree of control over the formation of syn- or anti-diastereomers, depending on the specific substrates and reaction conditions.
Reductive Processes and Conjugate Reductions
This compound has been identified as an effective reagent for promoting conjugate reductions, which are often observed as side reactions but can be harnessed for specific synthetic purposes. guidechem.comresearchgate.net A notable example is the DEAC-promoted sequential cycloaddition/conjugate hydrogenation of cyclopentadiene and an oxazolidinone-substituted propioloyl, which cleanly forms the corresponding norbornene-oxazolidin-2-one. researchgate.net
Mechanistic studies involving NMR, kinetic, and deuteration experiments have provided insight into this process. The reaction is believed to proceed through the formation of a cationic aluminum complex. researchgate.net The key steps in the conjugate reduction are proposed to be:
Lewis Acid Activation: DEAC, a known Lewis acid, coordinates to the carbonyl group of the substrate.
Hydride Transfer: A β-hydride is transferred from an ethyl group on the aluminum to the β-carbon of the α,β-unsaturated system. This is a crucial step in the reduction of the carbon-carbon double bond.
Protonolysis: The resulting aluminum enolate is then quenched, typically during workup, to afford the saturated product.
Kinetic studies have shown that the rate of this conjugate reduction is dependent on the concentration of DEAC. researchgate.net This process demonstrates that DEAC can act not only as a Lewis acid to activate the substrate but also as a source of a hydride through a β-hydride elimination pathway from one of its ethyl groups. This dual reactivity makes it a valuable reagent for stereoselective hydrogenations in specific contexts, such as with 2,3-disubstituted norbornadienes.
| Substrate | Equivalents of DEAC | Solvent | Observation |
|---|---|---|---|
| Norbornadiene-1 (NBD-1) | 1.7 eq. | CH₂Cl₂ | Slower reaction rate observed. researchgate.net |
| Norbornadiene-1 (NBD-1) | 3.4 eq. | CH₂Cl₂ | Increased reaction rate. researchgate.net |
| Norbornadiene-1 (NBD-1) | 34 eq. | CH₂Cl₂ | Significantly increased reaction rate of the conjugate reduction. researchgate.net |
Data derived from kinetic studies on the hydrogenation of NBD-1. researchgate.net
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the installation of an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com The reaction typically employs a strong Lewis acid catalyst to activate an acyl halide or anhydride, generating a potent electrophile. masterorganicchemistry.com While aluminum trichloride (B1173362) (AlCl₃) is the most common catalyst, other Lewis acids, including this compound, can also facilitate this transformation due to their ability to accept a lone pair of electrons. masterorganicchemistry.comcymitquimica.com
The mechanism for Friedel-Crafts acylation catalyzed by a Lewis acid like DEAC follows a well-established pathway:
Formation of the Acylium Ion: The Lewis acidic aluminum center of DEAC coordinates to the halogen of the acyl halide. This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.
Deprotonation and Regeneration: A weak base, such as the [Et₂AlCl(X)]⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the final aryl ketone product.
A significant feature of Friedel-Crafts acylation is that the acylium ion is stabilized by resonance and does not undergo the rearrangements that can plague the corresponding alkylation reactions. masterorganicchemistry.com The product ketone forms a stable complex with the Lewis acid catalyst, meaning that stoichiometric or greater amounts of the catalyst are typically required. wikipedia.org
Advanced Applications and Emerging Research Areas
Diethylaluminum Chloride in Metal-Organic Frameworks (MOFs) Development
While the direct use of this compound as a primary component in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research, the broader class of organoaluminum compounds plays a role in the modification and catalytic applications of these porous materials. Organoaluminum reagents are recognized for their utility in organic synthesis and the development of new technologies. cymitquimica.com The principles of MOF synthesis often involve the self-assembly of metal ions or clusters with organic linkers. Aluminum-based MOFs, for instance, are typically synthesized from sources like aluminum nitrate (B79036) or aluminum chloride. The functionalization and post-synthetic modification of MOFs can, however, involve organometallic reagents to introduce specific catalytic sites or alter the framework's properties. Given DEAC's reactivity as a Lewis acid and an alkylating agent, its potential application in the post-synthetic modification of MOFs to create active catalytic centers is an area of ongoing research interest.
Advanced Catalytic Systems and Novel Catalyst Design
The versatility of this compound extends to its incorporation in advanced and novel catalytic systems, moving beyond its traditional use in Ziegler-Natta polymerization. Researchers are exploring new supported catalysts and lanthanide-based systems to enhance catalytic activity, selectivity, and stability.
Supported Catalysts and Heterogenization Strategies
A significant area of development for this compound lies in its use with supported catalyst systems. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers advantages such as easier catalyst separation, recycling, and improved stability.
A prominent example is the use of DEAC as a co-catalyst in conjunction with magnesium chloride (MgCl₂)-supported Ziegler-Natta catalysts for olefin polymerization. In these systems, the interaction between DEAC and the titanium species on the MgCl₂ support is crucial for the formation of active sites and influences the polymerization kinetics and the properties of the resulting polymer. The addition of DEAC to these supported systems has been shown to cause evident changes in catalytic activity and the structure of the polymer chain. researchgate.net
The effect of the DEAC/Titanium molar ratio on the performance of a MgCl₂-supported Ziegler-Natta catalyst in propylene (B89431) polymerization is a key research focus. Studies have shown that varying this ratio can depress or enhance the production of isotactic polypropylene (B1209903) chains. researchgate.net The number of active centers and the propagation rate constant are both influenced by the concentration of DEAC, indicating its complex role in the catalytic cycle. researchgate.net
| Catalyst System Component | Support Material | Role of this compound | Impact on Catalysis |
| Ziegler-Natta Catalyst | Magnesium Chloride (MgCl₂) | Co-catalyst | Influences catalytic activity, polymer chain structure, and isotacticity. researchgate.net |
Lanthanide/Aluminum Catalysts
Emerging research has highlighted the use of this compound in the formulation of lanthanide/aluminum catalysts, particularly for diene polymerization. These catalyst systems offer unique stereoselectivity in the production of synthetic rubbers. DEAC is utilized in the synthesis of precursors for these advanced catalytic systems. sigmaaldrich.com The precise role of DEAC in these systems often involves the alkylation of the lanthanide metal center, generating the active species for polymerization. The interaction between the lanthanide compound and DEAC is critical in determining the catalyst's activity and the microstructure of the resulting polymer.
This compound in Fine Chemical and Pharmaceutical Synthesis
Beyond polymerization, this compound is a valuable reagent in the synthesis of fine chemicals and pharmaceutical intermediates, primarily due to its strong Lewis acidity and its ability to act as an alkylating agent. cymitquimica.comwikipedia.org
Production of Organometallic Intermediates
This compound serves as a crucial intermediate in the production of other organometallic compounds. nih.gov Its reactivity allows for the transfer of ethyl groups to other metals, a key step in the synthesis of various organometallic reagents used in organic synthesis. The preparation of organometallic compounds often involves the reaction of a metal halide with an organometallic reagent like DEAC. libretexts.org This transmetalation reaction is a fundamental process in organometallic chemistry, enabling the synthesis of a wide array of compounds with tailored reactivity.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, the precise construction of complex organic molecules is paramount. This compound finds application as a catalyst and reagent in various transformations crucial for the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). guidechem.com Its role as a Lewis acid is particularly valuable in promoting reactions such as Diels-Alder and ene reactions, which are powerful methods for carbon-carbon bond formation and the construction of cyclic systems often found in drug molecules. wikipedia.org
Furthermore, DEAC's utility as an alkylating agent allows for the introduction of ethyl groups into organic molecules with high specificity and stereoselectivity, which is critical in the synthesis of chiral drug intermediates. guidechem.com The unique reactivity of DEAC enables its use in key steps for the synthesis of natural products and complex drug molecules. guidechem.com
| Reaction Type | Role of this compound | Application in Synthesis |
| Diels-Alder Reaction | Lewis Acid Catalyst | Construction of cyclic and bicyclic systems in pharmaceutical intermediates. wikipedia.org |
| Ene Reaction | Lewis Acid Catalyst | Carbon-carbon bond formation. wikipedia.org |
| Alkylation | Alkylating Agent | Introduction of ethyl groups with high stereoselectivity. guidechem.com |
| Aldol (B89426) Condensation | Reagent | Formation of β-hydroxy carbonyl compounds. guidechem.com |
| Mannich Reaction | Reagent | Synthesis of β-amino carbonyl compounds. guidechem.com |
This compound in Specialty Elastomer Production
This compound is a crucial component in the synthesis of various polymers, including certain elastomers. nih.gov It functions as a catalyst component, particularly within Ziegler-Natta catalyst systems, for the production of synthetic rubber. redwop.net These catalyst systems, which often combine an organoaluminum compound like DEAC with a transition metal compound, are instrumental in the polymerization of olefins to create materials with specific elastomeric properties. wikipedia.org The role of DEAC in this process is to act as a co-catalyst, contributing to the initiation and control of the polymerization reaction, which allows for the creation of elastomers with tailored characteristics. lookchem.comnouryon.com
This compound in Petrochemical Catalysis
In the broader petrochemical industry, this compound serves as a vital catalyst for producing a wide range of polymers and plastics. lookchem.comkimia.ae It is a key ingredient in Ziegler-Natta catalyst systems used for the polymerization of various alkenes. wikipedia.org As a co-catalyst, DEAC plays a significant role in influencing catalytic activity and the resulting polymer's chain structure. bohrium.com Its ability to initiate and regulate polymerization reactions makes it an essential tool for synthesizing polymers with desired properties. lookchem.com The compound is also used as an intermediate in the production of other organometallic compounds, further extending its utility in the chemical and petrochemical sectors. nih.govkimia.ae Major chemical companies such as BASF SE, The Dow Chemical Company, and Albemarle Corporation are key players in producing high-purity DEAC for these catalytic applications. researchandmarkets.com
This compound in Electronics and Semiconductor Industries
The application of organometallic compounds extends into the electronics and semiconductor industries, particularly in the fabrication of microelectronic devices. These processes require the deposition of high-quality, high-performance solid materials in the form of thin films. wikipedia.orgdeltaww.com
Chemical Vapor Deposition (CVD) is a fundamental process in the semiconductor industry used to create thin films on substrates like silicon wafers. wikipedia.orgcadence.com In a typical CVD process, volatile precursor chemicals react or decompose on the substrate surface to form the desired solid deposit. wikipedia.org This technique is used to deposit a variety of materials, including metals and dielectric layers, which are essential for creating integrated circuits, transistors, and other electronic components. deltaww.comcadence.com Organometallic compounds are often used as precursors in a specific type of CVD known as Metal-Organic Chemical Vapor Deposition (MOCVD). semi.ac.cn While organoaluminum compounds, in general, are used for depositing aluminum films, specific research detailing DEAC as a precursor in modern semiconductor CVD processes is an area of ongoing development. researchgate.net
This compound in Controlled Polymerization Techniques
This compound is instrumental in advanced, controlled polymerization techniques, allowing for the synthesis of polymers with specific molecular characteristics. In the cationic polymerization of isoprene (B109036), for example, DEAC is used as a co-initiator in conjunction with an alkyl halide. tandfonline.com This initiating system enables the production of fully soluble, solid thermoplastic polymers. tandfonline.com
Research has demonstrated that the properties of the resulting polymer can be dramatically influenced by the polymerization conditions. Factors such as the nature of the alkyl halide used, the ratio of the alkyl halide to DEAC, the duration of the reaction, and the temperature all have a significant effect on the polymer's unsaturation, molecular weight, and polydispersity. tandfonline.combsu.by For instance, using tertiary alkyl halides like tert-butyl chloride with DEAC allows for the synthesis of polyisoprene with reduced unsaturation (41–48 mol%) and relatively high glass transition and softening points. tandfonline.com This level of control is crucial for developing new thermoplastic elastomers and other specialty polymers. researchgate.net
| Initiator System Component | Effect on Polymer Properties | Key Findings |
|---|---|---|
| Tertiary Alkyl Halide (e.g., tert-butyl chloride) | Produces soluble, solid thermoplastic polymers with reduced unsaturation. | Allows for control over molecular weight and unsaturation by adjusting the ratio of alkyl halide to DEAC. bsu.by |
| Secondary Alkyl Halide (e.g., isopropyl chloride) | Can result in cross-linked polymers. | Lower activity in chain transfer reactions leads to insoluble polymer networks. tandfonline.com |
Theoretical Studies and Computational Modeling in Advanced Applications
To better understand and optimize the role of this compound in catalysis, researchers employ theoretical studies and computational modeling. These studies provide insights into reaction mechanisms at a molecular level. For example, computational ab initio studies have been used to model the reaction of alkylaluminum chlorides with surfaces like silica (B1680970). acs.orgnih.gov
These models help in comparing the potential energy surface (PES) of different reaction pathways. One such study indicated that for the reaction between an alkylaluminum chloride and a silica surface, the cleavage of the Al-C bond is strongly thermodynamically favored over the cleavage of the Al-Cl bond. nih.gov It was also found that the reaction energetics favor the monomeric form of the alkylaluminum chloride reacting with the surface rather than its dimeric form, primarily due to the energy cost associated with breaking a bridged Al-Cl bond in the dimer during adsorption. acs.orgnih.gov Such computational findings are consistent with experimental results and are invaluable for designing more efficient catalytic processes. nih.gov
| Modeling Aspect | Key Finding | Implication |
|---|---|---|
| Reaction Pathway Energetics (PES) | Al-C bond cleavage is thermodynamically favored over Al-Cl bond cleavage. nih.gov | Predicts the primary reaction mechanism on silica surfaces. |
| Monomer vs. Dimer Reactivity | Monomer reaction is energetically favored. acs.orgnih.gov | Helps understand the reactive species in surface modification reactions. |
Hazard Mitigation and Safety Protocols in Academic Laboratories
Training and Education for Researchers
Comprehensive training and robust education are cornerstones of safely handling highly reactive compounds like Diethylaluminum chloride (DEAC) in an academic research setting. Due to the significant risks posed by DEAC, including its pyrophoricity and violent reaction with water, a multi-faceted approach to researcher training is essential. nouryon.comubc.ca This training extends beyond simple procedural instruction to instill a deep understanding of the material's hazards, foster proficient handling techniques, and ensure preparedness for emergency situations. Institutional safety programs and Principal Investigators (PIs) share the responsibility for ensuring that all personnel are adequately trained before they are permitted to work independently with such hazardous materials. ucr.edu
Training for researchers handling this compound is typically structured in a hierarchical manner, beginning with broad safety principles and progressing to compound-specific practical skills. This ensures a foundational understanding of laboratory safety before addressing the unique challenges posed by pyrophoric organoaluminum reagents.
Foundational Laboratory Safety Training
Before handling any specific hazardous material, researchers are generally required to complete foundational safety training modules. utexas.edu These often consist of online courses provided by the institution's Environmental Health & Safety (EHS) department. utexas.eduuab.edu Topics covered in these general courses include:
Understanding Safety Data Sheets (SDS) and chemical hazard symbols. ubc.ca
Principles of Risk Assessment. acs.org
Proper use of Personal Protective Equipment (PPE). uab.edu
General emergency response procedures. ubc.ca
Hazardous waste management.
Chemical-Specific Hazard Education
Following general safety training, researchers must be educated on the specific dangers associated with this compound. This involves a thorough review of the compound's Safety Data Sheet (SDS), which provides critical information on its properties, hazards, and handling precautions. ubc.ca Key educational points for DEAC include its propensity to ignite spontaneously in air and react violently with water, producing flammable and explosive gases. nouryon.comnj.gov Training must emphasize that DEAC is corrosive and can cause severe burns to the skin and eyes. nouryon.com Researchers must be informed about its incompatibility with various substances, including water, alcohols, and oxidizing agents. nj.gov
Standard Operating Procedures (SOPs) and Practical Training
A critical component of education is the development and implementation of detailed, lab-specific Standard Operating Procedures (SOPs) for every process involving this compound. ubc.cautexas.eduuab.edu These written documents provide step-by-step instructions for the safe handling, storage, and disposal of the chemical. utexas.edu
However, reading an SOP is not a substitute for practical, hands-on training. unm.edu New researchers must work under the direct supervision of an experienced user. unm.edu This supervised training ensures they can proficiently perform necessary techniques, such as transfers using a syringe or cannula under an inert atmosphere, before being allowed to work independently. uab.edu This on-the-job training must be documented by the PI or laboratory supervisor. ubc.castanford.edu
The following table summarizes the essential components of a comprehensive training program for researchers working with this compound.
| Training Component | Description | Key Learning Objectives | Method of Delivery |
|---|---|---|---|
| General Laboratory Safety | Foundational safety principles and university-wide protocols. | - Understand general chemical hazards.
| Online courses (e.g., EHS modules), classroom sessions. utexas.edu |
| DEAC-Specific Hazard Communication | In-depth education on the unique hazards of this compound. | - Interpret the DEAC Safety Data Sheet (SDS).
| Review of SDS and technical bulletins, lab-specific presentations. ubc.ca |
| Standard Operating Procedure (SOP) Review | Detailed study of the written procedures for specific experiments involving DEAC. | - Understand every step of the planned procedure.
| Reading and signing lab-specific SOPs. ucr.edu |
| Hands-On Practical Training | Supervised practice of handling techniques with DEAC or a less hazardous simulant. | - Master inert atmosphere techniques (e.g., Schlenk line, glove box).
| Direct one-on-one supervision by an experienced researcher. unm.edu |
| Emergency Response Training | Preparation for potential spills, fires, or exposures. | - Locate and know how to use safety showers, eyewashes, and appropriate fire extinguishers (Class D or dry chemical). ubc.cautexas.edu | Lab-specific drills, review of emergency plans. uab.edu |
| Competency Assessment | Evaluation of a researcher's knowledge and skills. | - Demonstrate theoretical understanding and practical proficiency.
| Direct observation, oral questioning, written quizzes. uab.edu |
Emergency Preparedness and Response Education
A crucial aspect of researcher education is emergency preparedness. Personnel must not only be aware of the potential for fires or explosions but also be trained on the correct response. uab.edu This includes knowing the location and proper use of safety equipment, such as safety showers, eyewashes, and fire extinguishers. ubc.ca Training must explicitly state that water should not be used on a this compound fire; instead, dry chemical extinguishers, soda ash, lime, or sand are appropriate. nj.govnoaa.gov Researchers must be drilled on the procedure for handling spills, which involves covering the material with a dry, inert powder like sand or lime. nj.gov
The following table outlines the hierarchy of controls for managing DEAC hazards and the corresponding focus of researcher training and education.
| Control Level | Control Measure Example | Focus of Training and Education |
|---|---|---|
| Elimination/Substitution | Using a less hazardous reagent if chemically feasible. | Training researchers to evaluate and consider safer alternatives during experimental design. utexas.edu |
| Engineering Controls | Working in a glove box or a certified chemical fume hood. uab.edu | Proper use and limitations of fume hoods and glove boxes; ensuring certification is current. |
| Administrative Controls | Developing SOPs, establishing designated work areas, prohibiting working alone. | Adherence to SOPs, understanding designated area signage, and the importance of the buddy system. ubc.ca |
| Personal Protective Equipment (PPE) | Wearing a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile under neoprene). ubc.cautexas.edu | Proper selection, donning, doffing, and disposal of PPE; understanding the limitations of PPE. |
Ultimately, the goal of training and education is to foster a strong safety culture within the laboratory. ucr.edu This involves empowering researchers to ask questions, identify potential hazards, and feel confident in their ability to handle highly reactive chemicals like this compound safely and responsibly. Regular refresher training is also a key component to ensure that safety knowledge remains current and procedures are consistently followed.
Future Directions and Research Perspectives
Development of More Sustainable and Environmentally Benign Applications
A significant thrust in modern chemistry is the development of processes that are more sustainable and environmentally friendly. Research involving diethylaluminum chloride is aligning with these "green chemistry" goals. The focus is on designing catalytic systems that offer high efficiency under milder reaction conditions, reduce waste, and utilize renewable feedstocks.
Key research areas include:
Solvent and Process Optimization: Efforts are underway to replace hazardous organic solvents with greener alternatives in polymerization reactions where DEAC is used. Furthermore, process intensification—achieving higher outputs from smaller, more efficient reactors—can lead to significant energy savings and a reduced environmental footprint.
Biomass Conversion: While still an emerging area, the potential for organoaluminum compounds in the catalytic conversion of lignocellulosic biomass into valuable chemicals is being explored. lbl.govmdpi.com Future research may focus on adapting DEAC-based systems to depolymerize biomass components or convert them into platform chemicals, offering a pathway from renewable resources to value-added products. lbl.gov
| Research Area | Objective | Potential Impact |
|---|---|---|
| High-Efficiency Catalysis | Increase polymer yield per gram of catalyst; reduce catalyst waste. | Lower manufacturing costs, less environmental contamination from residual metals. |
| Process Intensification | Develop more active catalysts that function under milder conditions (lower temperature/pressure). | Reduced energy consumption and smaller industrial footprint. |
| Biomass Valorization | Use DEAC-based systems to break down or convert renewable feedstocks. | Creation of sustainable pathways to chemicals and fuels, reducing reliance on fossil fuels. |
Exploration of Novel Reactivity and Catalytic Pathways
Beyond its established role in polymerization, DEAC is a versatile Lewis acid whose full synthetic potential is still being uncovered. wikipedia.org Researchers are actively exploring new transformations and catalytic cycles that leverage its unique electronic and steric properties.
Recent and future explorations in this domain include:
Asymmetric Catalysis: The development of chiral Lewis acid systems is a cornerstone of modern organic synthesis. DEAC can be used in combination with chiral ligands to create asymmetric catalysts for reactions like enantioselective Diels-Alder and ene reactions, providing access to optically pure molecules for the pharmaceutical and fine chemical industries. wikipedia.org
Cyclization and Rearrangement Reactions: DEAC has shown efficacy in promoting complex chemical transformations. For instance, its role as a co-catalyst in the titanium-catalyzed cyclotrimerization of 1,3-butadiene to produce 1,5,9-cyclododecatriene highlights its utility in constructing complex ring systems. acs.orgacs.org Future work will likely uncover new cyclization, addition, and rearrangement reactions mediated by DEAC.
Novel Coordination Complexes: The reaction of DEAC with complexing agents can lead to novel structures with unforeseen reactivity. A notable example is the reaction with diaza-18-crown-6, which results in a unique aza crown ether-stabilized square pyramidal coordination of aluminum. acs.org Investigating these new complexes could open doors to entirely new catalytic applications.
| Reaction Class | Role of this compound | Example / Application Area |
|---|---|---|
| Diels-Alder / Ene Reactions | Acts as a Lewis acid to activate substrates and control stereochemistry. wikipedia.org | Synthesis of complex cyclic and acyclic organic molecules. |
| Olefin Oligomerization | Co-catalyst with transition metals (e.g., titanium) to control reaction pathways. mdpi.com | Highly selective synthesis of 1,5,9-cyclododecatriene from butadiene. acs.org |
| Alkylation Reactions | Serves as a potent alkylating agent for creating C-C bonds. tuodaindus.com | Used in fine chemical and pharmaceutical synthesis. tuodaindus.com |
| Formation of Novel Complexes | Reacts with ligands to form unique coordination geometries. acs.org | Synthesis of aza crown ether-stabilized aluminum cations. acs.org |
Advanced Characterization of In Situ Reaction Mechanisms
A persistent challenge in catalysis is understanding precisely what happens at a molecular level during a reaction. The active species in Ziegler-Natta catalysis, formed from DEAC and a transition metal precursor, are often transient and difficult to characterize. Future research is heavily reliant on advanced spectroscopic techniques to probe these mechanisms in real-time.
The primary goal is to move from static, post-reaction analysis to dynamic, in situ and operando measurements. chimia.chescholarship.org This involves studying the catalyst under actual reaction conditions (i.e., temperature, pressure, and in the presence of reactants). chimia.ch
Key techniques and research directions include:
Operando Spectroscopy: The application of methods like X-ray Absorption Spectroscopy (XAS), Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and Raman spectroscopy under reaction conditions can provide invaluable data on the oxidation state of the metal center, the coordination environment, and the nature of the active sites as they are formed and consumed. chimia.chethz.ch
Kinetic and Mechanistic Studies: Sophisticated studies are designed to unravel the complex role of DEAC. Research has shown that varying the DEAC-to-titanium ratio in propylene (B89431) polymerization significantly impacts catalytic activity, the number of active centers, and the structure of the resulting polymer. bohrium.comresearchgate.net Advanced characterization can help explain these observations by directly observing the adsorption of DEAC on active centers or adjacent support atoms. bohrium.com
Quenching and Labeling: Techniques involving quenching the polymerization with specific agents, followed by analysis, allow researchers to count the number of active sites. researchgate.net Future work will likely combine these methods with isotopic labeling to trace the path of the ethyl groups from DEAC through the catalytic cycle.
Integration with Artificial Intelligence and Machine Learning for Catalyst Discovery
Applications in the context of DEAC-based systems include:
Predictive Modeling: ML models can be trained on large datasets from past experiments to predict the performance of a catalyst under different conditions. tandfonline.comkaust.edu.saresearchgate.net For Ziegler-Natta systems, AI can simulate and optimize preparation variables (e.g., temperature, reagent ratios) to maximize catalyst activity. tandfonline.comtandfonline.com
High-Throughput Screening: AI can rapidly screen virtual libraries of potential catalyst components (e.g., different Lewis base donors in a Ziegler-Natta system) to identify promising candidates for synthesis and testing. kaust.edu.saresearchgate.net This accelerates the discovery of new, higher-performing catalysts. kaust.edu.sa
Reaction Optimization: AI-powered workflows can analyze complex datasets to identify optimal reaction conditions, leading to improved yields and selectivity. arxiv.org By integrating large language models (LLMs) with Bayesian optimization, researchers can harness information from scientific literature to design more effective experiments. arxiv.org This data-driven approach significantly shortens the discovery timeline for new catalytic systems involving DEAC. meryt-chemical.com
Addressing Challenges in Large-Scale Industrial Implementation and Safety
This compound is a highly reactive and hazardous material, which presents significant challenges for its large-scale industrial use. nouryon.comnoaa.gov Its pyrophoric nature (ignites spontaneously in air) and violent reactivity with water necessitate stringent safety protocols and specialized engineering controls. nouryon.comnoaa.govguidechem.com
Future progress in this area will focus on enhancing safety and streamlining handling procedures:
Engineered Controls: Industrial facilities use closed systems, handling DEAC under a dry, inert atmosphere such as nitrogen or argon. nouryon.com Advances in process automation and remote handling can further minimize the potential for human exposure.
Material Handling and Transport: DEAC is transported in specialized carbon steel cylinders and portable tanks designed to prevent exposure to air and moisture. nouryon.com Ongoing innovation in container design, including improved valve systems and pressure relief devices, is crucial for maintaining safety throughout the supply chain.
Emergency Response: Due to its violent reaction with water, traditional water-based fire extinguishers cannot be used. noaa.govguidechem.com Emergency preparedness involves having appropriate extinguishing media, such as dry chemical powder, soda ash, or sand, readily available. guidechem.com Training personnel on these specific procedures is critical.
Process Safety Management (PSM): A comprehensive PSM program is essential. This includes rigorous management of change procedures, pre-startup safety reviews for any new or modified processes, and thorough investigation of any incidents to prevent recurrence.
| Challenge | Hazard Description | Mitigation Strategy / Future Direction |
|---|---|---|
| Pyrophoricity | Ignites spontaneously upon contact with air. noaa.govguidechem.com | Strict handling under an inert atmosphere (nitrogen, argon); use of closed systems and air-free techniques. nouryon.com |
| Water Reactivity | Reacts violently and potentially explosively with water, releasing flammable gases. noaa.govguidechem.com | Scrupulous removal of moisture from all equipment; use of non-water-based fire extinguishing agents (e.g., dry powder, sand). nouryon.comguidechem.com |
| Corrosivity | Causes severe chemical burns to skin and eyes upon contact. nouryon.com | Mandatory use of extensive Personal Protective Equipment (PPE), including chemical-resistant gloves, clothing, and face shields. |
| Storage and Transport | Requires stable, controlled conditions away from incompatible materials. guidechem.com | Storage in specialized, approved containers under an inert atmosphere, away from heat and ignition sources; adherence to international transport regulations. nouryon.com |
Mentioned Compounds
| Compound Name |
|---|
| 1,3-Butadiene |
| 1,5,9-Cyclododecatriene |
| Argon |
| This compound (DEAC) |
| Nitrogen |
| Propylene |
| Titanium |
Q & A
Q. What safety protocols are essential when handling diethylaluminum chloride in laboratory settings?
this compound is pyrophoric and reacts violently with moisture or oxygen. Key protocols include:
- Storage under inert gas (argon/nitrogen) in sealed containers .
- Use of flame-resistant lab coats, gloves, and face shields during handling.
- Immediate quenching with isopropanol or hexane in case of spills .
- Compliance with OSHA exposure limits (5000 ppm threshold) .
Q. How is DEAC utilized as a co-catalyst in Ziegler-Natta polymerization?
DEAC activates Ziegler-Natta catalysts (e.g., TiCl₄) in ethylene polymerization. Methodological steps include:
- Dissolving DEAC in hexane with co-catalysts (e.g., ethylaluminum sesquichloride) .
- Controlled reactor conditions (parallel reactors for bimodal polymers, series reactors for monomodal) .
- Monitoring molecular weight distribution via GPC or rheological analysis.
Q. What are the standard methods for synthesizing DEAC, and how is purity verified?
DEAC is synthesized via alkylation of aluminum with ethyl chloride. Purity is assessed by:
- Hydrolysis gas analysis (≥99.3% ethane content indicates minimal impurities) .
- Titration for Al and Cl content (Al: 20.5–22.6%, Cl/Al ratio: 1.00–1.12) .
- NMR or FTIR to confirm absence of residual triethylaluminum or diethylaluminum hydride.
Advanced Questions
Q. What mechanistic insights explain DEAC’s role in stereoselective alkylation reactions?
DEAC promotes diastereoselective alkylation by stabilizing carbocation intermediates. For example:
- In the synthesis of BMS-906024, DEAC-mediated alkylation yields a 9:1 diastereomer ratio. This selectivity arises from steric effects and Lewis acid coordination to carbonyl groups .
- X-ray crystallography confirms absolute configurations of products .
Q. How does DEAC influence the regioselectivity of olefin isomerization in cobalt-catalyzed systems?
DEAC acts as a co-catalyst to enhance isomerization over dimerization:
- With DEAC, propylene isomerizes to cis-/trans-2-olefins selectively (≥90% yield).
- In contrast, methylaluminoxane (MMAO) promotes dimerization to linear hexenes .
| Co-Catalyst | Primary Reaction | Product Selectivity |
|---|---|---|
| DEAC | Isomerization | 2-olefins (cis/trans) |
| MMAO | Dimerization | Linear C₆+ olefins |
Q. What experimental approaches validate concerted vs. stepwise mechanisms in DEAC-catalyzed cycloadditions?
Isotope effect studies and computational modeling are critical:
- For formaldehyde-2-methylbutene reactions, experimental isotope effects (kH/kD ≈ 1.5–2.0) align with a stepwise carbocation mechanism .
- B3LYP/6-31G∗ computations suggest DEAC stabilizes transition states via Lewis acid coordination .
Q. How does DEAC enhance the reactivity of acryloyl oxazolidinones in Diels-Alder reactions?
DEAC coordinates to the oxazolidinone carbonyl, increasing dienophile electrophilicity. Key conditions:
- Reactions performed at -20°C in 1,3,5-trimethylbenzene yield cycloadducts in >80% yield .
- Chiral auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) enable enantioselective synthesis .
Q. What challenges arise in scaling up DEAC-mediated asymmetric syntheses?
- Moisture Sensitivity : Requires anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Epimerization : DEAC can induce epimerization at elevated temperatures, necessitating low-temperature (-78°C) quenching .
- Catalyst Loading : Optimal DEAC stoichiometry (0.4–1.0 equiv) balances reactivity and side reactions .
Q. How is DEAC’s activity modulated in alternating copolymer synthesis?
DEAC controls monomer insertion in radical copolymerization:
- With methyl methacrylate and styrene, DEAC promotes alternating sequences via polar effects .
- Chain-end functionalization enables block copolymer synthesis using macroinitiators .
Methodological Resources
Q. What analytical techniques are critical for characterizing DEAC-containing reaction mixtures?
Q. How can researchers mitigate side reactions in DEAC-catalyzed alkylations?
- Low Temperatures : Reactions at -20°C minimize carbocation rearrangements .
- Chiral Auxiliaries : Direct stereochemistry via steric hindrance (e.g., Evans auxiliaries) .
- In Situ Quenching : Rapid addition of aqueous NH₄Cl prevents over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
